2-[4-(allyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-[4-(allyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule. It features a blend of aromatic and heterocyclic structures, which lends itself to a variety of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(allyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically begins with the formation of the benzothieno[2,3-d]pyrimidine core This can be achieved through a series of cyclization reactions, starting with appropriate precursors such as thiophenol and 2-aminobenzonitrile
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves large-scale chemical reactors with precise control of temperature, pressure, and reagent concentrations. Catalysts, often metal-based, are employed to optimize reaction rates and yield. Purification steps, such as recrystallization and chromatography, are vital to obtaining the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, targeting specific functional groups.
Reduction: : Reduction reactions can be carried out using reagents such as lithium aluminium hydride, which reduce the nitro groups or any double bonds present in the structure.
Substitution: : Electrophilic and nucleophilic substitutions are common, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and substitution agents such as halogens or nucleophiles are commonly used. Conditions often include solvent systems like ethanol or dichloromethane, with specific temperature and pH requirements tailored to each reaction type.
Major Products Formed
Depending on the reaction, products range from oxidized derivatives to reduced forms or substituted versions of the original compound. Each product's structure and functionality will vary based on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. It is studied for its reactivity and potential to form new bonds under various conditions.
Biology
Biologically, this compound can be explored for its interactions with cellular components, providing insights into biochemical pathways and potential therapeutic uses.
Medicine
In medicinal chemistry, the compound's structure offers potential as a lead compound for drug development, particularly targeting diseases involving specific molecular pathways.
Industry
Industrially, it can be used in the manufacture of materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites, either inhibiting or activating biological pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and Van der Waals forces, depending on the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
2-[4-(methoxyphenyl)]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
2-[4-(ethoxyphenyl)]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
2-[4-(propoxyphenyl)]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to its analogues, 2-[4-(allyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of both allyloxy and methoxy functional groups
Properties
IUPAC Name |
2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-10-25-14-9-8-12(11-15(14)24-2)18-21-19(23)17-13-6-4-5-7-16(13)26-20(17)22-18/h3,8-9,11H,1,4-7,10H2,2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOIJDNOAKUQCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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